5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide
Description
5-Acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused benzo[c][1,2,5]thiadiazole core with dimethyl and dioxido substituents, linked to a thiophene-2-carboxamide moiety via an acetyl group. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
5-acetyl-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9(19)13-6-7-14(23-13)15(20)16-10-4-5-11-12(8-10)18(3)24(21,22)17(11)2/h4-8H,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKMGFQMJCRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes acylation to introduce the acetyl group. The benzo[c][1,2,5]thiadiazole moiety can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole moiety can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro groups can yield corresponding amines .
Scientific Research Applications
5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Modifications
Benzo[c]thiadiazole vs. Monocyclic Thiadiazoles
- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (): Structural Difference: Monocyclic 1,3,4-thiadiazole with a thioxo (C=S) group vs. bicyclic benzo[c]thiadiazole with dioxido (O=S=O) substituents. Synthetic Route: Both compounds utilize potassium hydroxide and alkyl halides in ethanol, but the target requires additional cyclization steps to form the fused ring system .
5-(3,5-Dimethylphenyl)-N-[4-(Methylsulfanyl)Benzylidene]-1,3,4-Thiadiazol-2-Amine () :
- Structural Difference: Schiff base substituent vs. acetyl-thiophene carboxamide.
- Impact: The acetyl group in the target compound improves hydrolytic stability compared to the imine linkage, which is prone to hydrolysis. The thiophene ring may enhance lipophilicity, influencing membrane permeability .
Substituent Variations
5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide () :
- Structural Difference: Ethyl and methyl groups on thiophene vs. acetyl and benzo[c]thiadiazole in the target.
N-(2-(5-Cyclopropyl-3-(Thiophen-2-yl)-1H-Pyrazol-1-yl)Ethyl)Benzo[c][1,2,5]Thiadiazole-5-Carboxamide () :
- Structural Difference: Pyrazole-ethyl linker vs. thiophene-acetyl group.
- Impact: The pyrazole moiety introduces additional hydrogen-bonding sites, whereas the acetyl-thiophene in the target compound may prioritize hydrophobic interactions.
Comparative Data Table
*Predicted using QSPR models.
Biological Activity
5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring and a thiadiazole moiety, which are known for their diverse biological properties, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.4 g/mol. The structure includes functional groups that contribute to its biological activity:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O4S2 |
| Molecular Weight | 365.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The thiadiazole and thiophene rings facilitate binding through π-stacking interactions or hydrogen bonding.
In vitro studies suggest that similar compounds can induce cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. These effects are often mediated by the generation of reactive oxygen species (ROS) or modulation of signaling pathways associated with cell survival.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown potential in inhibiting topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .
Case Study:
In a study evaluating various thiophene-based compounds against breast, colon, lung, and prostate cancer cell lines, several exhibited low micromolar IC50 values compared to etoposide, a standard chemotherapeutic agent. Notably, these compounds also induced apoptosis at the G1 phase of the cell cycle while demonstrating low toxicity towards normal cells .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds within this class have been reported to exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity using various solvents and temperatures. Structural modifications can enhance biological efficacy and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
